(Lys18)-Pseudin-2 Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

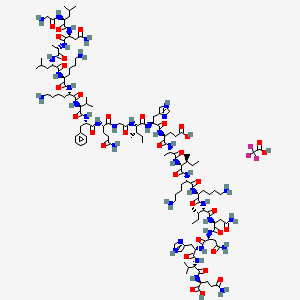

(Lys18)-Pseudin-2 Trifluoroacetate is a synthetic peptide derivative that has garnered attention in various scientific fields due to its unique properties. This compound is a modified version of Pseudin-2, a peptide originally isolated from the skin of the South American frog Pseudis paradoxa. The addition of trifluoroacetate enhances its stability and solubility, making it a valuable tool in biochemical and pharmacological research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Lys18)-Pseudin-2 Trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. The peptide is then cleaved from the resin and deprotected to yield the final product. Trifluoroacetic acid is commonly used in the cleavage and deprotection steps due to its strong acidic properties .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. Additionally, the removal of residual trifluoroacetate is crucial to meet safety and regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions

(Lys18)-Pseudin-2 Trifluoroacetate can undergo various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s methionine or cysteine residues.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Site-directed mutagenesis or chemical modification techniques are employed.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .

Wissenschaftliche Forschungsanwendungen

(Lys18)-Pseudin-2 Trifluoroacetate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its antimicrobial properties and potential as a therapeutic agent.

Medicine: Explored for its role in drug delivery systems and as a potential treatment for infections.

Industry: Utilized in the development of new materials and as a standard in analytical techniques

Wirkmechanismus

The mechanism of action of (Lys18)-Pseudin-2 Trifluoroacetate involves its interaction with cellular membranes. The peptide can insert itself into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial activity. The trifluoroacetate moiety enhances the peptide’s stability and solubility, facilitating its interaction with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pseudin-2: The unmodified version of the peptide, which has lower stability and solubility compared to its trifluoroacetate derivative.

Magainin: Another antimicrobial peptide with similar membrane-disrupting properties.

LL-37: A human antimicrobial peptide with broad-spectrum activity.

Uniqueness

(Lys18)-Pseudin-2 Trifluoroacetate stands out due to its enhanced stability and solubility, which are attributed to the trifluoroacetate modification. These properties make it more effective in various applications compared to its unmodified counterparts .

Eigenschaften

Molekularformel |

C124H204F3N37O34 |

|---|---|

Molekulargewicht |

2814.2 g/mol |

IUPAC-Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C122H203N37O32.C2HF3O2/c1-17-65(12)98(155-94(166)58-135-103(171)77(37-40-88(128)160)144-112(180)82(49-70-31-21-20-22-32-70)152-118(186)97(64(10)11)156-107(175)75(35-25-29-45-125)141-105(173)73(33-23-27-43-123)143-111(179)81(48-62(6)7)148-101(169)68(15)139-109(177)85(52-90(130)162)150-110(178)80(47-61(4)5)140-93(165)55-127)119(187)153-83(50-71-56-133-59-136-71)113(181)145-78(39-42-95(167)168)104(172)138-69(16)102(170)158-99(66(13)18-2)120(188)146-74(34-24-28-44-124)106(174)142-76(36-26-30-46-126)108(176)159-100(67(14)19-3)121(189)154-87(54-92(132)164)115(183)151-86(53-91(131)163)114(182)149-84(51-72-57-134-60-137-72)116(184)157-96(63(8)9)117(185)147-79(122(190)191)38-41-89(129)161;3-2(4,5)1(6)7/h20-22,31-32,56-57,59-69,73-87,96-100H,17-19,23-30,33-55,58,123-127H2,1-16H3,(H2,128,160)(H2,129,161)(H2,130,162)(H2,131,163)(H2,132,164)(H,133,136)(H,134,137)(H,135,171)(H,138,172)(H,139,177)(H,140,165)(H,141,173)(H,142,174)(H,143,179)(H,144,180)(H,145,181)(H,146,188)(H,147,185)(H,148,169)(H,149,182)(H,150,178)(H,151,183)(H,152,186)(H,153,187)(H,154,189)(H,155,166)(H,156,175)(H,157,184)(H,158,170)(H,159,176)(H,167,168)(H,190,191);(H,6,7)/t65-,66-,67-,68-,69-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,96-,97-,98-,99-,100-;/m0./s1 |

InChI-Schlüssel |

QYXISSSIYMTXKL-VDOVUREESA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-phenyl-2-[4-[[4-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]-1-piperidinyl]methyl]phenyl]-1,6-Naphthyridin-5(6H)-one hydrochloride](/img/structure/B12625451.png)

![9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12625457.png)

![2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12625468.png)

![3,6-Dicyclohexyl-1,4-dimethylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B12625493.png)

![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12625496.png)

![4-Ethoxy-6-(2-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625500.png)

![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)

![N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide](/img/structure/B12625521.png)